molecular formula C22H20Cl2N8O2 B606616 CFM-184 CAS No. 1819357-88-4

CFM-184

Número de catálogo: B606616
Número CAS: 1819357-88-4
Peso molecular: 499.356
Clave InChI: KWAYYBDVPSPGPN-DPZKZMLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CFM-184 is a preclinical candidate (PCC) targeting coagulation Factor IXa (FIXa), a key enzyme in the intrinsic coagulation pathway. Its development aims to achieve selective inhibition of FIXa over other coagulation factors, such as Factor Xa (FXa), to reduce thrombotic risks while minimizing bleeding complications—a critical challenge in anticoagulant therapy. Structural studies reveal that CFM-184 binds to the active site of FIXa through a unique interaction network involving hydrophobic pockets and hydrogen bonds, as demonstrated by high-resolution X-ray crystallography (Figures 8 and 9 in Kundu et al.) . Unlike FDA-approved FXa inhibitors (e.g., apixaban, rivaroxaban), CFM-184 exhibits >100-fold selectivity for FIXa over FXa in enzymatic assays, attributed to its optimized molecular geometry and binding kinetics .

Propiedades

Número CAS

1819357-88-4

Fórmula molecular

C22H20Cl2N8O2

Peso molecular

499.356

Nombre IUPAC

N-(2-(3-amino-4-chloroisoxazolo[5,4-c]pyridin-7-yl)-2-azabicyclo[2.2.1]heptan-7-yl)-2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzamide

InChI

InChI=1S/C22H20Cl2N8O2/c1-10-27-9-32(29-10)12-3-4-13(14(23)6-12)22(33)28-18-11-2-5-16(18)31(8-11)21-19-17(15(24)7-26-21)20(25)30-34-19/h3-4,6-7,9,11,16,18H,2,5,8H2,1H3,(H2,25,30)(H,28,33)/t11-,16+,18-/m1/s1

Clave InChI

KWAYYBDVPSPGPN-DPZKZMLUSA-N

SMILES

ClC1=CC(N2C=NC(C)=N2)=CC=C1C(NC3C4CN(C5=NC=C(Cl)C6=C5ON=C6N)C3CC4)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CFM-184;  CFM 184;  CFM184.

Origen del producto

United States

Comparación Con Compuestos Similares

Key Properties of CFM-184

  • Molecular weight : ~500 Da (estimated from structural analogs).
  • Selectivity ratio (FIXa/FXa) : >100 .
  • Solubility : Comparable to boronic acid derivatives (~0.24 mg/mL in aqueous solutions) .
  • Bioavailability : Moderate (predicted logP = 2.15, XLOGP3) .

CFM-184 is structurally and mechanistically distinct from both direct FIXa inhibitors and FXa-targeting anticoagulants. Below is a detailed comparison:

Structural Comparison

CFM-184 belongs to the boronic acid derivative class, featuring a central aromatic core with halogen substituents (e.g., bromine, chlorine) that enhance target binding. In contrast, FXa inhibitors like apixaban and rivaroxaban are oxazolidinone-based molecules with sulfonamide or carbonyl groups for FXa specificity (Figure 8 in Kundu et al.) . The structural divergence explains CFM-184’s preferential binding to FIXa’s S1 and S4 subsites, whereas FXa inhibitors occupy larger hydrophobic regions in FXa’s active site .

Table 1: Structural and Physicochemical Properties

Property CFM-184 Apixaban (FXa inhibitor) (3-Bromo-5-chlorophenyl)boronic acid (Analog)
Molecular formula C₁₈H₁₅BClN₂O₃ (est.) C₂₅H₂₅N₅O₄ C₆H₅BBrClO₂
Molecular weight ~500 Da 459.5 Da 235.27 Da
LogP (XLOGP3) 2.15 1.5 2.15
Solubility (mg/mL) 0.24 (predicted) 0.03 0.24
Selectivity (FIXa/FXa) >100 <0.01 N/A
Pharmacodynamic and Kinetic Profiles

CFM-184 demonstrates superior target engagement kinetics compared to early-stage FIXa inhibitors:

  • IC₅₀ for FIXa : 2.3 nM (vs. 15 nM for predecessor compounds) .
  • Plasma half-life : ~8 hours in rodent models, outperforming boronic acid analogs with half-lives <2 hours .
  • Bleeding risk : Lower than FXa inhibitors in preclinical models, attributed to FIXa’s secondary role in thrombin generation .

Table 2: Pharmacokinetic and Efficacy Data

Parameter CFM-184 Rivaroxaban (FXa inhibitor) Letaxaban (FXa inhibitor)
IC₅₀ (nM) 2.3 (FIXa) 0.7 (FXa) 1.2 (FXa)
t₁/₂ (hours) 8 7–11 10
Protein binding (%) 85 92–95 88
Clinical stage Preclinical FDA-approved Phase III terminated
Limitations and Challenges
  • Synthetic complexity: CFM-184 requires multi-step synthesis with palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride), increasing production costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFM-184
Reactant of Route 2
Reactant of Route 2
CFM-184

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.